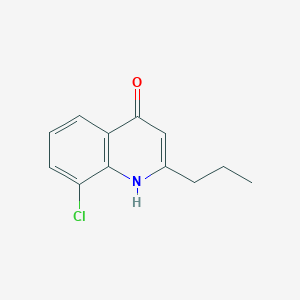
8-Chloro-2-propylquinoline-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-propylquinoline-4-OL is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is also known by other names such as 8-Chloro-4-hydroxy-2-propylquinoline . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 8-Chloro-2-propylquinoline-4-OL typically involves the reaction of 8-chloroquinoline with propylmagnesium bromide, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
8-Chloro-2-propylquinoline-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chloro-2-propylquinoline-4-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Chloro-2-propylquinoline-4-OL involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The specific pathways involved depend on the biological context and the target organism or cell type.
Comparaison Avec Des Composés Similaires
8-Chloro-2-propylquinoline-4-OL can be compared with other similar compounds such as:
8-Chloro-2-methylquinoline-4-OL: Similar in structure but with a methyl group instead of a propyl group.
8-Chloroquinoline: Lacks the hydroxyl and propyl groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
927800-63-3 |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
8-chloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15) |
Clé InChI |
RPZOMIPLTWEPBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
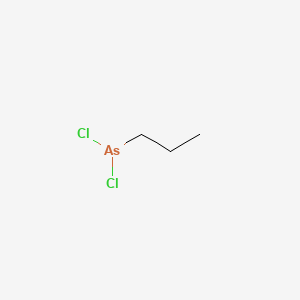
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
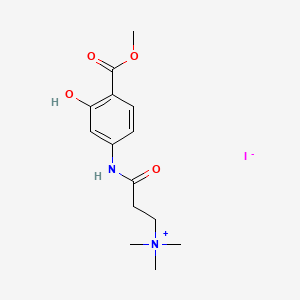
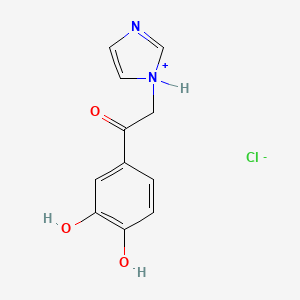
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

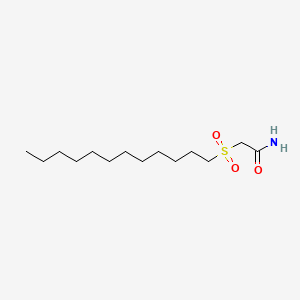
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
